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Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

Cat. No.: B1322292 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-
Ethylpiperidin-4-ol analogs and related 4-substituted-4-hydroxypiperidine derivatives. The

information is intended for researchers, scientists, and drug development professionals,

offering insights into the design and optimization of this chemical scaffold for various

therapeutic targets.

The 4-hydroxypiperidine motif is a privileged structure in medicinal chemistry, appearing in a

wide range of biologically active compounds.[1] Modifications to this core scaffold, particularly

at the 1-position (piperidine nitrogen) and the 4-position (aryl or alkyl substituent), have

profound effects on the pharmacological profile, influencing potency, selectivity, and therapeutic

application. This guide summarizes key SAR findings across several target classes, including

opioid receptors for analgesia, various targets for central nervous system (CNS) disorders, and

applications in oncology.

Comparative Analysis of Biological Activity
The biological activity of 4-hydroxypiperidine analogs is highly dependent on the nature of the

substituents. The following tables summarize quantitative data for different series of analogs,

highlighting the impact of structural modifications on their activity.

Analgesic Activity (Opioid Receptor Modulation)
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The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor

ligands. The nature of the substituent on the piperidine nitrogen is a key determinant of activity.

Compound
ID

N-
Substituent

4-Aryl
Substituent

µ-Opioid
Receptor
(MOR) Ki
(nM)[1]

δ-Opioid
Receptor
(DOR) Ki
(nM)[1]

κ-Opioid
Receptor
(KOR) Ki
(nM)[1]

1 -CH₃ Phenyl 1.2 15 350

2 -CH₂CH₂-Ph Phenyl 0.2 8.5 120

3
-CH₂CH₂-

Thiophene
Phenyl 0.4 12 200

4 -CH₂(c-Pr) Phenyl 0.8 25 450

Key SAR Observations for Analgesic Activity:

Substitution on the piperidine nitrogen with an aralkyl group, such as phenethyl (Compound

2), generally enhances affinity for the µ-opioid receptor compared to a simple methyl group

(Compound 1).[1]

The nature of the aromatic ring in the N-substituent also influences activity, with thiophene

(Compound 3) being a viable alternative to a phenyl ring.[1]

Small, constrained alkyl groups like cyclopropylmethyl (Compound 4) can also confer high

affinity.[1]

Central Nervous System (CNS) Activity (Dopamine
Receptor Ligands)
4-Substituted piperidines are also prominent scaffolds for targeting dopamine receptors, which

are implicated in various CNS disorders.
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Compound ID Scaffold Type Target Ki (nM) Selectivity

5

4-Aryl-4-

hydroxypiperidin

e analog

D₂ Receptor <0.3 >50-fold vs D₃

6

4-Aryl-4-

hydroxypiperidin

e analog

D₄ Receptor 0.84 High

7
4-Oxopiperidine

analog
D₄ Receptor 121 Selective for D₄

Key SAR Observations for CNS Activity:

The 4-aryl-4-hydroxypiperidine core can be adapted to achieve high affinity and selectivity for

different dopamine receptor subtypes, such as D₂ and D₄.

Modifications to the aryl group and the piperidine nitrogen substituent are crucial for tuning

selectivity.

Even related scaffolds, like 4-oxopiperidines, can yield selective D₄ receptor antagonists.

Anticancer Activity
Recent studies have explored 4-hydroxypiperidine derivatives for their potential as anticancer

agents, targeting various mechanisms including cell cycle regulation and apoptosis induction.
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Compound ID Scaffold Type Cancer Cell Line IC₅₀ (µM)

8

Pyrrolizine-5-

carboxamide with 4-

hydroxyphenyl

A2780 (Ovarian) >100

9

Pyrrolizine-5-

carboxamide with 4-

chlorophenyl

A2780 (Ovarian) 21.3

10
Furfurylidene 4-

piperidone analog
Molt-4 (Leukemia) Significant cytotoxicity

11

4-(4-Chlorophenyl)-4-

hydroxypiperidine

(CPHP) derivative

Myelomonocytic

lymphoma
Induces apoptosis

Key SAR Observations for Anticancer Activity:

In a series of pyrrolizine-5-carboxamides, replacing a 4-hydroxyphenyl group (Compound 8)

with a 4-chlorophenyl group (Compound 9) significantly increased anticancer activity against

the A2780 ovarian cancer cell line.[2]

Furfurylidene 4-piperidone analogs (e.g., Compound 10) have shown significant cytotoxicity

against leukemia cell lines.

Derivatives of 4-(4-Chlorophenyl)-4-hydroxypiperidine have been demonstrated to induce

apoptosis in lymphoma cells.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below

are representative protocols for key experiments cited in this guide.

Synthesis of 4-Aryl-4-hydroxypiperidines
A general procedure involves the Grignard reaction of a protected 4-piperidone with an

appropriate aryl magnesium bromide.
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Protection of Piperidine Nitrogen: The nitrogen of a suitable 4-piperidone is protected with a

suitable protecting group (e.g., benzyl or Boc).

Grignard Reaction: The protected 4-piperidone is dissolved in an anhydrous solvent (e.g.,

THF) and cooled to 0°C. The aryl magnesium bromide (e.g., phenylmagnesium bromide) is

added dropwise, and the reaction is stirred until completion.

Deprotection: The protecting group is removed under appropriate conditions (e.g.,

hydrogenolysis for benzyl, acid for Boc) to yield the 4-aryl-4-hydroxypiperidine.

N-Alkylation/Arylation: The desired substituent is introduced at the piperidine nitrogen via

reductive amination or nucleophilic substitution.

In Vitro Receptor Binding Assays
Binding affinities of the synthesized compounds to their target receptors are determined using

radioligand displacement assays.

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., µ-opioid

receptor, dopamine D₂ receptor) are prepared from cultured cells or animal tissues.

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for

MOR) is incubated with the cell membranes in the presence of varying concentrations of the

test compound.

Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly

filtered to separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific

radioligand binding) are determined by nonlinear regression analysis and converted to Ki

values (inhibition constant).
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In Vitro Anticancer Activity Assays (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the

MTT assay.

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.

Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a logical

workflow, from initial hit identification to the development of optimized lead compounds.
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Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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